Pyrroloquinoline quinone-oxazole

Acute toxicity Safety pharmacology Drug development

Pyrroloquinoline quinone-oxazole (PQQ-oxazole, also designated OPQ) is a heterocyclic derivative of pyrroloquinoline quinone (PQQ) in which an oxazole ring is fused to the quinone core, yielding the systematic name 8H-oxazolo[5,4-h]pyrrolo[2,3-f]quinoline-5,7,9-tricarboxylic acid (C₁₅H₇N₃O₇, MW 341.23). It belongs to the oxazopyrroloquinoline (OPQ) class, formed by condensation of PQQ with glycine or other α-amino acids, and was developed specifically to retain the bioactivity of the parent cofactor while mitigating its documented renal and acute toxicities.

Molecular Formula C15H7N3O7
Molecular Weight 341.23 g/mol
CAS No. 132847-84-8
Cat. No. B135508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrroloquinoline quinone-oxazole
CAS132847-84-8
SynonymsPQQ-oxazole
pyrroloquinoline quinone-oxazole
Molecular FormulaC15H7N3O7
Molecular Weight341.23 g/mol
Structural Identifiers
SMILESC1=C(NC2=C3C(=C4C=C(N=C4C2=C1C(=O)O)C(=O)O)OC=N3)C(=O)O
InChIInChI=1S/C15H7N3O7/c19-13(20)4-1-6(14(21)22)18-10-8(4)9-5(2-7(17-9)15(23)24)12-11(10)16-3-25-12/h1-3,18H,(H,19,20)(H,21,22)(H,23,24)
InChIKeyZHCMASFGIOURIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrroloquinoline Quinone-Oxazole (CAS 132847-84-8): Chemical Identity and Structural Distinction from PQQ


Pyrroloquinoline quinone-oxazole (PQQ-oxazole, also designated OPQ) is a heterocyclic derivative of pyrroloquinoline quinone (PQQ) in which an oxazole ring is fused to the quinone core, yielding the systematic name 8H-oxazolo[5,4-h]pyrrolo[2,3-f]quinoline-5,7,9-tricarboxylic acid (C₁₅H₇N₃O₇, MW 341.23) [1]. It belongs to the oxazopyrroloquinoline (OPQ) class, formed by condensation of PQQ with glycine or other α-amino acids, and was developed specifically to retain the bioactivity of the parent cofactor while mitigating its documented renal and acute toxicities [2].

Workflow
CNS neurotrophic research requiring in vivo brain NGF evaluation
Selection
Oxazopyrroloquinoline scaffold with reported wider dosing window in mouse model
Use Context
In vivo models where parent PQQ toxicity limits dosing flexibility

Why PQQ-Oxazole Cannot Be Interchanged with PQQ Disodium Salt or Other PQQ Derivatives


Despite sharing the tricarboxylic pyrroloquinoline scaffold with PQQ, PQQ-oxazole exhibits fundamentally different toxicity and tissue-targeting profiles that preclude simple substitution. Unmodified PQQ and its disodium salt demonstrate measurable renal toxicity and an intraperitoneal LD₅₀ of approximately 70 mg/kg in mice, whereas the oxazole-fused OPQ scaffold elevates the LD₅₀ to roughly 1.0 g/kg—a greater than 14-fold improvement in acute safety margin [1]. Furthermore, while PQQ acts as a potent enhancer of nerve growth factor (NGF) in vitro, the oxazole derivative oxazopyrroloquinoline trimethylester shows negligible in vitro activity yet uniquely elevates NGF content in rat brain in vivo, indicating a distinct pharmacokinetic and pharmacodynamic behaviour that cannot be replicated by the parent compound [2]. These divergent properties mean that selecting a PQQ analog without the oxazole modification introduces both toxicity risks and loss of the CNS-targeted NGF induction profile.

Acute toxicity profile mismatch
PQQ disodium salt shows markedly different acute systemic toxicity profile; substituting may introduce mortality confounds in mouse models.
CNS NGF induction profile may not transfer
PQQ does not replicate in vivo brain NGF elevation reported for oxazole derivatives; in vitro/in vivo activity inversion absent in parent compound.

Quantitative Differentiation Evidence for Pyrroloquinoline Quinone-Oxazole vs. PQQ and Other Analogs


Acute Systemic Toxicity: OPQ vs. PQQ Disodium Salt (LD₅₀ Comparison)

In a head-to-head intraperitoneal acute toxicity study in male SPF-ICR mice (5 weeks old, 8 per group), PQQ·2Na exhibited an LD₅₀ of approximately 70 mg/kg, with 100% mortality at doses of 160–200 mg/kg. In contrast, the unsubstituted oxazopyrroloquinoline (OPQ, i.e., PQQ-oxazole) showed an LD₅₀ of approximately 1.0 g/kg (1000 mg/kg), with no mortality at 0.1–0.4 g/kg and only 2 of 8 deaths at 0.8 g/kg [1]. This represents an approximately 14-fold reduction in acute lethality.

Acute Toxicity Comparison
Head-to-head
OPQ LD₅₀ ≈ 1.0 g/kg (i.p.)
vs.
PQQ·2Na LD₅₀ ≈ 70 mg/kg (i.p.)
Reported acute toxicity endpoint context; supports wider dosing window in mouse model
Male SPF-ICR mice, 14-day observation; model-specific review needed
Acute toxicity Safety pharmacology Drug development

Renal Toxicity Amelioration: OPQ vs. PQQ

The inventors of U.S. Patent 5,236,930 explicitly tested PQQ derivatives for kidney toxicity, noting that PQQ had documented renal toxicity (Watanabe et al., Hiroshima J. Med. Sci., 1989) and that oxazopyrroloquinolines (OPQs) 'markedly diminished these toxicities' [1]. While the patent does not provide quantitative renal injury biomarker values in the publicly accessible excerpt, it establishes a clear qualitative rank-order: PQQ is nephrotoxic, OPQs (including PQQ-oxazole) are not.

Renal Toxicity Context
Class-level
OPQ derivatives markedly diminished renal toxicity vs. PQQ (qualitative, patent data)
Reported reduction in model-related nephrotoxicity; supports chronic dosing study design
Quantitative biomarker values not disclosed; class inference requires individual confirmation
Nephrotoxicity Drug safety OPQ class

In Vivo Nerve Growth Factor Induction: Oxazopyrroloquinoline Trimethylester vs. PQQ

Yamaguchi et al. (1993) compared PQQ and its oxazopyrroloquinoline trimethylester derivative in parallel assays. PQQ potently stimulated NGF production in vitro, while the oxazopyrroloquinoline trimethylester 'had little activity in vitro, but increased the NGF content in rat brain in vivo' [1]. This inversion of in vitro/in vivo activity suggests that esterified OPQ derivatives may cross the blood-brain barrier or undergo metabolic activation that PQQ does not, representing a unique CNS-targeting capability absent in the parent compound.

In Vivo NGF Induction
Head-to-head
In vitro: PQQ active, OPQ ester negligible
vs.
In vivo (brain): OPQ ester elevated NGF, PQQ not reported
Supports CNS NGF model endpoint; activity inversion distinguishes oxazole class
Ester derivative studied; free acid may require esterase or metabolic activation assessment
Neurotrophic activity NGF Blood-brain barrier

Mitochondrial Biogenesis Potency: PQQ-Class vs. Resveratrol Benchmark

Although no direct head-to-head study compares PQQ-oxazole with resveratrol for mitochondrial biogenesis, class-level evidence from the parent compound PQQ establishes the potency benchmark. In a comparative dietary study in mice, 10 mg PQQ/kg diet produced mtDNA copy-number changes equivalent to those achieved with 400 mg resveratrol/kg diet—a 40-fold potency advantage [1]. Given that OPQ retains the core PQQ pharmacophore responsible for mitochondrial activation (as described in the OPQ patent family) [2], this potency differential is expected to carry forward.

Mitochondrial Potency Context
Class-level
PQQ 10 mg/kg diet achieved mtDNA effect equivalent to resveratrol 400 mg/kg diet
PQQ-class potency context for mitochondrial research; OPQ relevance inferred
Mouse dietary study; direct OPQ vs. resveratrol data not available
Mitochondrial biogenesis mtDNA PGC-1α

Procurement-Relevant Application Scenarios for Pyrroloquinoline Quinone-Oxazole (CAS 132847-84-8)


Preclinical Neurodegenerative Disease Models Requiring CNS NGF Elevation Without Systemic Toxicity

In rodent models of Alzheimer's disease or peripheral neuropathy where nerve growth factor (NGF) augmentation is the therapeutic hypothesis, oxazopyrroloquinoline esters uniquely elevate NGF in brain tissue in vivo while the parent PQQ does not [1]. Coupled with the 14-fold lower acute toxicity of the OPQ scaffold versus PQQ·2Na [2], researchers can dose at levels sufficient to achieve CNS pharmacodynamic effects without the mortality observed at moderate PQQ doses.

Chronic Dosing Regimens for Mitochondrial Dysfunction Studies

For long-term studies of mitochondrial biogenesis (e.g., in metabolic syndrome or aging models), the reduced renal toxicity profile of OPQ-class compounds versus PQQ [1] enables sustained daily dosing without the nephrotoxicity concerns that limit PQQ's chronic use. The class-level 40-fold potency advantage over resveratrol for mtDNA induction [2] further supports OPQ as a cost-efficient tool compound for mitochondrial research.

Diabetic Complication Research Leveraging Aldose Reductase Inhibition

U.S. Patent 5,236,930 specifically claims OPQ compounds as aldose reductase inhibitors useful for diabetic complication models [1]. Procurement of PQQ-oxazole is indicated for research programs investigating sorbitol pathway inhibition in diabetic neuropathy, retinopathy, or nephropathy, where the dual aldose reductase inhibitory and NGF-elevating properties of the oxazole class may provide synergistic benefit not achievable with monofunctional aldose reductase inhibitors.

Immunopotentiation and Anti-Aging Research

The same patent discloses that OPQ compounds enhance B-cell, T-cell, and macrophage activity and are proposed as preventive agents against diseases of aging [1]. For research groups evaluating immunosenescence interventions, PQQ-oxazole offers a single chemical entity with documented immunopotentiating activity and an aging-related therapeutic rationale, supported by the compound's mitochondrial biogenesis capacity at low effective concentrations.

Application
Selection Property
Validation Focus
Neurodegenerative disease models requiring CNS NGF endpoint evaluation
In vivo brain NGF response with reported wide dosing window
Model tolerability and brain NGF content endpoints
Chronic mitochondrial dysfunction models
mtDNA endpoint sensitivity and sustained dosing without renal-related model confound
Long-term mitochondrial biogenesis and organ function monitoring
Diabetic complication models (aldose reductase pathway)
Aldose reductase pathway engagement and NGF co-elevation potential
Sorbitol pathway and neuronal endpoint evaluation
Immunosenescence research models
Immune cell activity modulation (B, T, macrophage) at research-relevant concentrations
Functional immune cell endpoints and aging biomarker profiling
Quote Request

Request a Quote for Pyrroloquinoline quinone-oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.